![molecular formula C13H19N3O4 B5780521 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
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Overview
Description
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is a chemical compound with a complex structure that includes a methoxy group, a piperazine ring, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with formaldehyde and 4-methylpiperazine under acidic conditions to form the intermediate compound. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]phenol
- 2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]pyridine
- 4-Nitro-2-methoxyphenol
Uniqueness
2-Methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a piperazine ring in the same molecule is relatively rare and contributes to its diverse applications .
Properties
IUPAC Name |
2-methoxy-6-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-14-3-5-15(6-4-14)9-10-7-11(16(18)19)8-12(20-2)13(10)17/h7-8,17H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNBUMWBHVAHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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